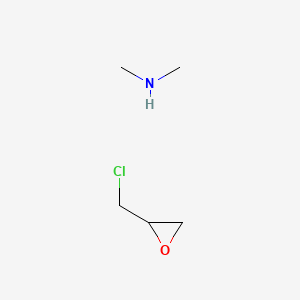
Poly(dimethylamine-CO-epichlorohydrin)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(dimethylamine-CO-epichlorohydrin) is a water-soluble cationic polymer known for its effectiveness in various industrial applications. It is primarily used as a flocculant and charge neutralization agent in liquid-solid separation processes . This compound is also recognized for its broad-spectrum and high-efficiency sterilization and algae-killing abilities .
准备方法
Poly(dimethylamine-CO-epichlorohydrin) is synthesized through the poly-condensation of epichlorohydrin and dimethylamine . The process parameters, such as the molar ratio of epichlorohydrin to dimethylamine, addition time, and reaction temperature, are systematically studied to optimize the polymerization process . Industrial production methods involve controlling these parameters to achieve the desired viscosity and surface charge of the polymer .
化学反应分析
Poly(dimethylamine-CO-epichlorohydrin) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include water, alcohol-resistant foam, dry chemical, and carbon dioxide . The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Poly(dimethylamine-CO-epichlorohydrin) has a wide range of scientific research applications. It is used in water treatment processes as a primary flocculant and charge neutralization agent . In the field of biology, it is employed as an antibacterial agent due to its broad-spectrum sterilization capabilities . In the medical industry, it is used for its non-foaming algaecide properties in swimming pools and industrial recirculating cooling waters . Additionally, it is utilized in the paper and pulp industry for water treatment and as a paper rosin sizing promoter .
作用机制
The mechanism of action of poly(dimethylamine-CO-epichlorohydrin) involves its cationic nature, which allows it to effectively neutralize charges and facilitate the coagulation and flocculation processes . This compound interacts with negatively charged particles, leading to the formation of larger aggregates that can be easily separated from the liquid phase . The molecular targets and pathways involved in its action include charge neutralization and adsorption bridging .
相似化合物的比较
Poly(dimethylamine-CO-epichlorohydrin) can be compared with other similar compounds such as poly(dimethylamine-CO-epichlorohydrin-CO-ethylenediamine) . While both compounds are used as flocculants and charge neutralization agents, poly(dimethylamine-CO-epichlorohydrin) is unique due to its higher efficiency in water treatment processes and its broad-spectrum sterilization capabilities . Other similar compounds include polyamine and polyepichlorohydrin .
属性
CAS 编号 |
947295-82-1 |
|---|---|
分子式 |
C5H12ClNO |
分子量 |
137.61 g/mol |
IUPAC 名称 |
2-(chloromethyl)oxirane;N-methylmethanamine |
InChI |
InChI=1S/C3H5ClO.C2H7N/c4-1-3-2-5-3;1-3-2/h3H,1-2H2;3H,1-2H3 |
InChI 键 |
BUAXCDYBNXEWEB-UHFFFAOYSA-N |
规范 SMILES |
CNC.C1C(O1)CCl |
相关CAS编号 |
25988-97-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B13427342.png)


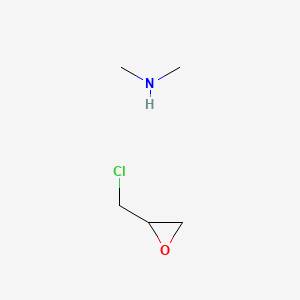
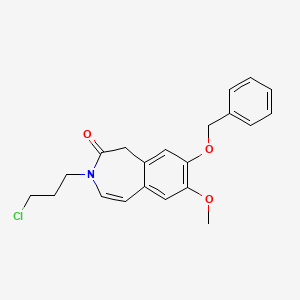
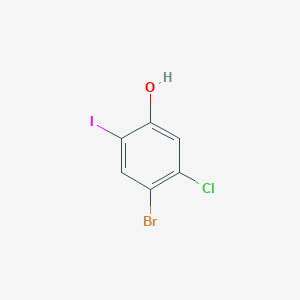
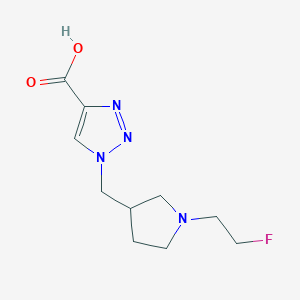
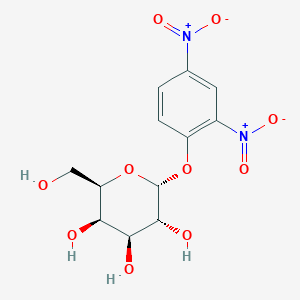

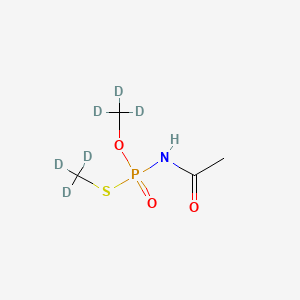

![2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride (O-Acetylflupentixol Dihydrochloride)](/img/structure/B13427401.png)
![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13427416.png)
![(3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B13427417.png)
